Propan-2-yl 2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate
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Overview
Description
Propan-2-yl 2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl 2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions The reaction often starts with the formation of an intermediate, which is then subjected to cyclization to form the imidazo[1,2-a]pyridine core
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
Propan-2-yl 2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Propan-2-yl 2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Imidazole: A simpler compound with a similar core structure.
Pyridine: Another related compound with a nitrogen-containing ring.
Benzimidazole: Contains a fused benzene and imidazole ring.
Uniqueness
Propan-2-yl 2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate is unique due to its specific substitution pattern and the presence of propan-2-yl groups. This gives it distinct chemical and biological properties compared to other similar compounds.
Biological Activity
Propan-2-yl 2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate is a compound belonging to the imidazo[1,2-a]pyridine class. This class is known for its diverse biological activities and potential therapeutic applications. The compound's structural features suggest it may exhibit significant pharmacological properties.
Structural Characteristics
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₁H₁₅N₃O₂
- SMILES Notation : CC(C)C1=CN2C(=C(N=C1)C(=N2)C(=O)O)C(C)C
Biological Activity Overview
Research on imidazo[1,2-a]pyridine derivatives has revealed a broad spectrum of biological activities. These include:
- Anticancer : Some derivatives have shown efficacy against various cancer cell lines.
- Antimicrobial : Exhibits activity against bacteria and fungi.
- Anti-inflammatory : Potential to reduce inflammation in various models.
Pharmacological Properties
The pharmacological profile of imidazo[1,2-a]pyridine derivatives indicates several key activities:
Activity Type | Description |
---|---|
Anticancer | Inhibitory effects on tumor growth in vitro and in vivo models. |
Antimicrobial | Effective against both Gram-positive and Gram-negative bacteria. |
Anti-inflammatory | Reduction of pro-inflammatory cytokines in cellular assays. |
Anticonvulsant | Potential to reduce seizure frequency in animal models. |
Analgesic | Pain relief observed in pain models. |
Case Studies and Research Findings
Several studies have explored the biological activity of imidazo[1,2-a]pyridine derivatives:
- Anticancer Activity :
- Antimicrobial Properties :
- Anti-inflammatory Effects :
- Anticonvulsant Activity :
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications:
- Substituents on the Imidazo Ring : The presence of electron-withdrawing groups can enhance activity.
- Alkyl Chain Length : Modifications in alkyl chains can affect solubility and bioavailability.
Properties
Molecular Formula |
C14H22N2O2 |
---|---|
Molecular Weight |
250.34 g/mol |
IUPAC Name |
propan-2-yl 2-propan-2-yl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylate |
InChI |
InChI=1S/C14H22N2O2/c1-9(2)12-13(14(17)18-10(3)4)16-8-6-5-7-11(16)15-12/h9-10H,5-8H2,1-4H3 |
InChI Key |
WTFJLCQAACSHTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(N2CCCCC2=N1)C(=O)OC(C)C |
Origin of Product |
United States |
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